molecular formula C16H10Cl2N4O3S B6135655 1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea

1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea

Cat. No.: B6135655
M. Wt: 409.2 g/mol
InChI Key: CIFQLMSMVQQKMS-UHFFFAOYSA-N
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Description

1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea is a complex organic compound that features a unique combination of benzodioxole, thiadiazole, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the benzodioxole and dichlorophenyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and cost-effective production. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine: Similar structure with a piperidine ring instead of thiadiazole.

    1-(1,3-Benzodioxol-5-yl)butan-2-one: Contains the benzodioxole group but lacks the thiadiazole and dichlorophenyl groups.

Uniqueness

1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea is unique due to its combination of benzodioxole, thiadiazole, and dichlorophenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4O3S/c17-9-2-3-11(10(18)6-9)19-15(23)20-16-22-21-14(26-16)8-1-4-12-13(5-8)25-7-24-12/h1-6H,7H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFQLMSMVQQKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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